

An In-depth Technical Guide to 3-(Butylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

3-

Compound Name: *(Butylaminocarbonyl)phenylboronic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-(Butylaminocarbonyl)phenylboronic acid**, a compound of interest in the field of medicinal chemistry and drug development. We will delve into its chemical properties, a plausible synthetic route, and its potential biological significance, particularly in the context of cancer research.

Core Chemical Properties

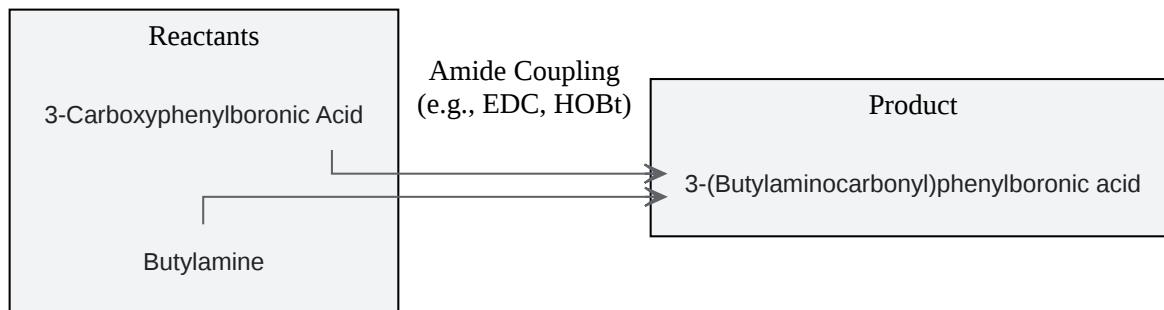
3-(Butylaminocarbonyl)phenylboronic acid, also known as (3-(butylcarbamoyl)phenyl)boronic acid, is an aromatic boronic acid derivative. Its key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆ BNO ₃	[1]
Molecular Weight	221.06 g/mol	[1]
CAS Number	397843-70-8	[1]

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **3-(Butylaminocarbonyl)phenylboronic acid** is not readily available in the public domain, a feasible synthetic route involves the amidation of 3-carboxyphenylboronic acid with butylamine. This reaction is a standard procedure in organic chemistry for forming an amide bond.

Reaction Scheme:



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Figure 1: Proposed synthesis of **3-(Butylaminocarbonyl)phenylboronic acid**.

General Experimental Procedure (Adapted from standard amidation protocols):

- Dissolution: Dissolve 3-carboxyphenylboronic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).
- Activation: Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, like Hydroxybenzotriazole (HOBT), to the solution. Stir the mixture at room temperature for a designated time to activate the carboxylic acid.
- Amine Addition: Add butylamine to the reaction mixture. The reaction is typically carried out at room temperature but may require gentle heating.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

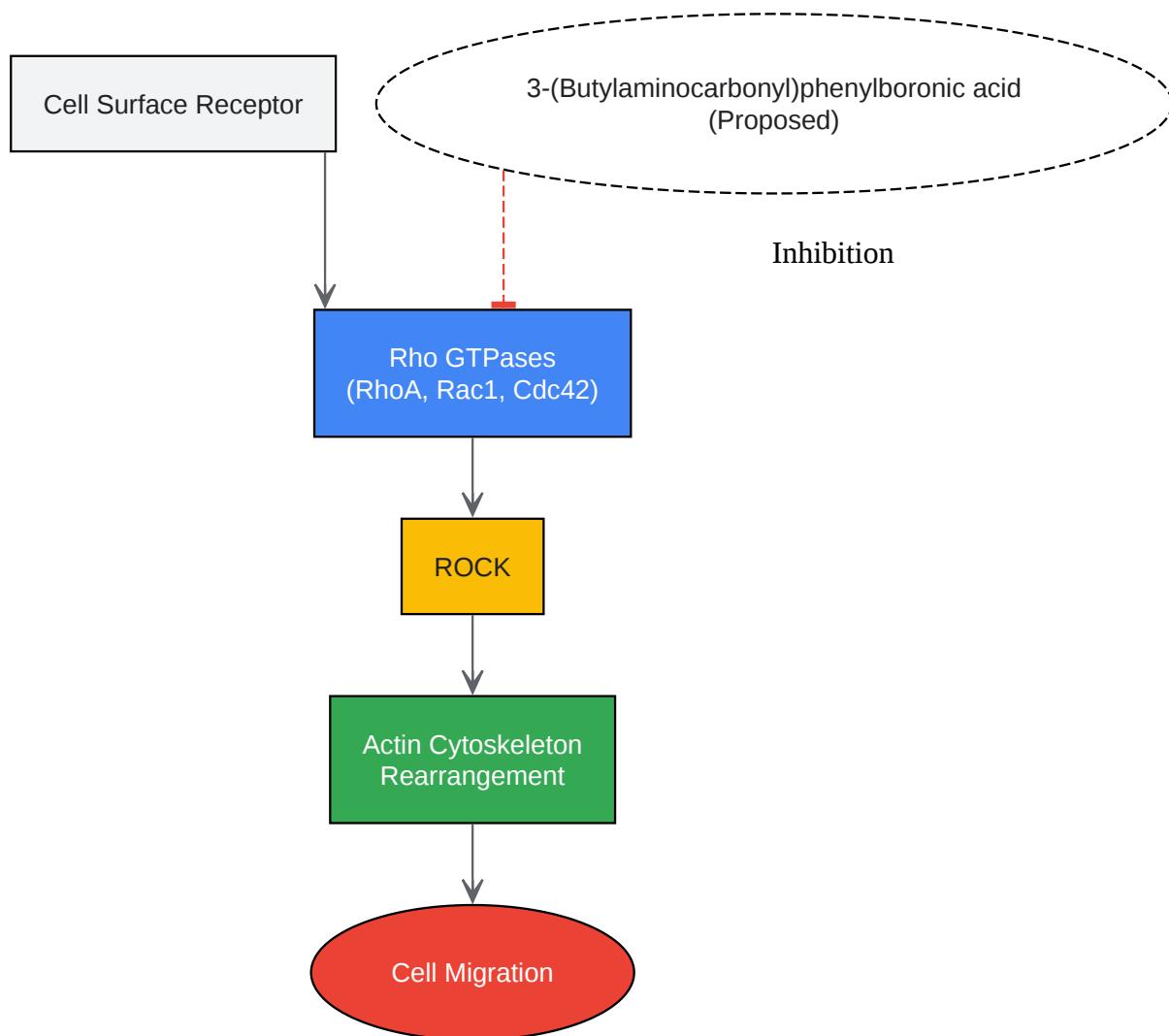
- **Work-up and Purification:** Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure **3-(Butylaminocarbonyl)phenylboronic acid**.

Biological Significance and Signaling Pathways

Phenylboronic acid and its derivatives have garnered significant attention in cancer research.
[2][3][4][5] Their unique ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins, such as sialic acids, which are often overexpressed on the surface of cancer cells.[5][6] This interaction can be exploited for targeted drug delivery and for modulating cellular signaling pathways.

While the specific biological activities and signaling pathways involving **3-(Butylaminocarbonyl)phenylboronic acid** have not been extensively documented, studies on phenylboronic acid (PBA) provide valuable insights into its potential mechanisms of action. Research has shown that PBA can inhibit the migration of cancer cells.[2] One of the key signaling networks implicated in cancer cell migration is the Rho family of GTPases, including RhoA, Rac1, and Cdc42.[2]

The proposed mechanism involves the inhibition of these GTPases, which are crucial regulators of the actin cytoskeleton and cell motility. The diagram below illustrates a simplified overview of this signaling pathway and the potential point of intervention by phenylboronic acid derivatives.



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Figure 2: Proposed inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives.

It is important to note that the direct interaction of **3-(Butylaminocarbonyl)phenylboronic acid** with components of this or other signaling pathways requires further experimental validation. The butylaminocarbonyl group may influence the compound's cell permeability, target affinity, and overall biological activity compared to the parent phenylboronic acid.

Future Directions

The unique properties of **3-(Butylaminocarbonyl)phenylboronic acid** warrant further investigation for its potential applications in drug development. Key areas for future research include:

- Detailed Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and comprehensive characterization of the compound.
- Biological Activity Screening: In-depth screening of its cytotoxic and anti-proliferative effects against a panel of cancer cell lines.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
- Drug Delivery Applications: Exploration of its use as a targeting ligand for nanoparticles or as a component of stimuli-responsive drug delivery systems.

In conclusion, **3-(Butylaminocarbonyl)phenylboronic acid** represents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding to encourage and facilitate further research into its chemical and biological properties.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Butylaminocarbonyl)phenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274008#3-butylaminocarbonyl-phenylboronic-acid-molecular-weight]

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